Methyl 5-hydroxy-3-methoxypicolinate
Description
Methyl 5-hydroxy-3-methoxypicolinate is a heterocyclic compound featuring a pyridine backbone with a methyl ester at position 2, a methoxy group (-OCH₃) at position 3, and a hydroxyl group (-OH) at position 5. Its molecular formula is C₈H₉NO₄, and its molecular weight is 183.16 g/mol. This compound is primarily utilized as a building block in pharmaceutical and agrochemical research due to its versatile reactivity and ability to participate in hydrogen bonding and nucleophilic substitution reactions. The juxtaposition of electron-donating (methoxy) and electron-withdrawing (hydroxyl) groups on the aromatic ring creates a unique electronic profile, making it valuable for synthesizing bioactive molecules .
Properties
CAS No. |
1256836-82-4 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 5-hydroxy-3-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(10)4-9-7(6)8(11)13-2/h3-4,10H,1-2H3 |
InChI Key |
OIUPFFURSCLJTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-3-methoxypicolinate typically involves the esterification of 5-hydroxy-3-methoxypicolinic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as methanesulfonic acid can be used to facilitate the esterification process under milder conditions, improving the overall efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-3-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-oxo-3-methoxypicolinic acid.
Reduction: Formation of 5-hydroxy-3-methoxypicolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-3-methoxypicolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-3-methoxypicolinate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1. Comparative Analysis of this compound and Analogous Compounds
Key Insights from Comparative Analysis
Steric and Electronic Effects
- Methyl 5-hydroxy-4-methylpicolinate (MW 167.16 g/mol) replaces the methoxy group with a methyl substituent, reducing steric hindrance and molecular weight. This alteration enhances solubility in non-polar solvents compared to the target compound .
- This improves binding affinity in receptor-ligand interactions, as seen in kinase inhibitor studies .
Pharmacological Implications
- Fluorinated analogs like Methyl 3-fluoro-5-hydroxypicolinate exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, a critical factor in drug design .
- The hydroxyl and methoxy groups in the target compound enable pH-dependent solubility, facilitating its use in controlled-release formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
